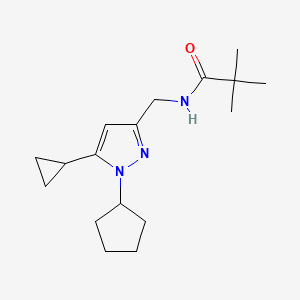
Acide 6-cyano-4-méthylpyridine-3-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyano-4-methylpyridine-3-carboxylic acid is a compound that has been studied in various contexts due to its potential applications in different fields of chemistry and biology. The compound's structure, which includes a cyano group and a carboxylic acid moiety on a pyridine ring, allows it to participate in a range of chemical reactions and to form complexes with metals .
Synthesis Analysis
The synthesis of compounds related to 6-cyano-4-methylpyridine-3-carboxylic acid often involves reactions of pyridine derivatives with various reagents. For instance, fluorescent labeling reagents for the quantitative analysis of carnitine were synthesized using 2-methylpyridines with a 4-(dialkylamino)phenyl substituent . Additionally, novel complexes of 6-methylpyridine-2-carboxylic acid with thiocyanate were synthesized and characterized, indicating the potential for 6-cyano-4-methylpyridine-3-carboxylic acid to form similar complexes .
Molecular Structure Analysis
The molecular structure of compounds related to 6-cyano-4-methylpyridine-3-carboxylic acid has been determined using various techniques such as X-ray diffraction (XRD) and spectroscopic methods. For example, the crystal structures of Cu(II), Cd(II), and Cr(III) complexes of 6-methylpyridine-2-carboxylic acid were characterized by XRD analysis . The molecular structure of 5-cyano-6-morpholino-(3,4'-bipyridine)-1'-oxide, a related compound, was also determined, providing insights into the structure-activity relationships .
Chemical Reactions Analysis
The reactivity of cyano and methylpyridine derivatives allows for the formation of various heterocyclic scaffolds. For instance, 3-cyanopyridine-2(1H)-thiones reacted with Biginelli-type compounds to give rise to tetra- and pentacyclic heterocyclic scaffolds . The presence of the cyano group in pyridines has been shown to increase fluorescence intensities and improve photostabilities, as seen in the synthesis of fluorescent 4,6-disubstituted-3-cyano-2-methylpyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-cyano-4-methylpyridine-3-carboxylic acid derivatives have been investigated through various studies. The stability of esters of 6'-carbamoylmethylthio-5'-cyano-1',4'-dihydro-3,4'-bipyridine-3'-carboxylic acids was studied using high-performance liquid chromatography (HPLC), revealing that solutions of these compounds are stable under certain conditions . Additionally, the refractive index, linear optical, and non-linear optical parameters of complexes formed by related compounds were investigated, providing valuable information about their optical properties .
Applications De Recherche Scientifique
Ces applications mettent en évidence la polyvalence de l'acide 6-cyano-4-méthylpyridine-3-carboxylique dans divers domaines scientifiques. Les chercheurs continuent d'explorer son potentiel, ce qui en fait un composé intéressant pour les études futures . Si vous avez besoin de plus amples détails ou d'applications supplémentaires, n'hésitez pas à demander ! 😊
Safety and Hazards
The compound has been classified under GHS07 and has the signal word 'Warning’ . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Mécanisme D'action
Mode of Action
It is known that the compound can participate in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds via the reaction of an organoboron compound with a halide or pseudo-halide .
Biochemical Pathways
The compound’s involvement in Suzuki–Miyaura coupling reactions suggests it may influence pathways involving carbon-carbon bond formation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Cyano-4-methylpyridine-3-carboxylic acid .
Propriétés
IUPAC Name |
6-cyano-4-methylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-5-2-6(3-9)10-4-7(5)8(11)12/h2,4H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFSTKYDJLNHDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1806297-91-5 |
Source


|
| Record name | 6-cyano-4-methylpyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2517435.png)

![4-(azepan-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2517437.png)
![5-(4-butoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2517438.png)



![5-[(3-chlorophenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2517446.png)



